![molecular formula C13H23NO5 B2565199 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-3-yl)acetic acid CAS No. 1404689-71-9](/img/structure/B2565199.png)
2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis Techniques
A study by Trifunović et al. (2010) discusses the efficient synthesis of N-substituted 1,3-oxazinan-2-ones, which are related to the chemical structure . They describe a process that involves a three-component, one-pot reaction, highlighting a method to synthesize chiral products like 2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid (Trifunović et al., 2010).
Chemical Reactions and Properties
Baciocchi et al. (1996) explored the one-electron oxidation of related compounds, shedding light on the radical cations' side-chain fragmentation. This study provides insight into the chemical behavior of similar structures under oxidative conditions (Baciocchi et al., 1996).
Kalugin and Litvinov (1991) investigated reactions of functionally substituted sulfur-containing compounds with acetic anhydride and acetyl chloride. Their findings are relevant for understanding the reactivity of the chemical structure with various electrophiles (Kalugin & Litvinov, 1991).
Structural and Molecular Studies
The crystal structure analysis of similar compounds by Burns and Hagaman (1993) can provide valuable insights into the structural characteristics of the chemical . They discussed the molecular geometry and intermolecular interactions in crystals, which are crucial for understanding the physical properties of such compounds (Burns & Hagaman, 1993).
Wiberg and Laidig (1987) conducted a study on the rotational barriers adjacent to double bonds in related molecules, offering insights into the dynamic aspects of molecular structures similar to 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-3-yl)acetic acid (Wiberg & Laidig, 1987).
Crystallography and X-ray Analysis
Li, Liang, and Tai (2009) focused on the crystal structure of similar amino acid compounds. This study provides insights into the crystalline form of such compounds, which is essential for understanding their solid-state properties (Li, Liang, & Tai, 2009).
Application in Medicinal Chemistry
Ikram et al. (2015) examined amino acid derivatives in the synthesis of transition metal complexes, showcasing the application of similar structures in creating compounds with potential medicinal properties (Ikram et al., 2015).
Mécanisme D'action
The mechanism of action of this compound is not specified in the available resources. As a novel drug compound used for the treatment of acute pain, it likely interacts with specific receptors or enzymes in the body to exert its therapeutic effects.
Safety and Hazards
Propriétés
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14(4)10(11(15)16)9-6-5-7-18-8-9/h9-10H,5-8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJZIGYETVHTQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1CCCOC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-3-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Oxo-3-piperidin-1-ylpropyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2565116.png)
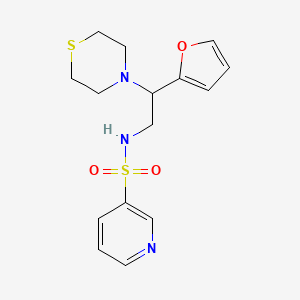
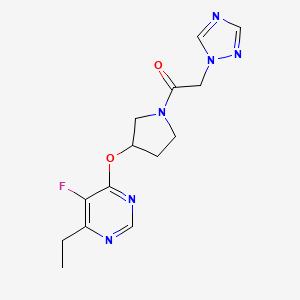

![1-(3-chloro-4-fluorobenzoyl)-6'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2565124.png)
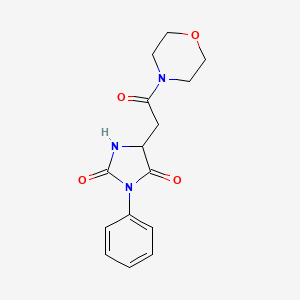
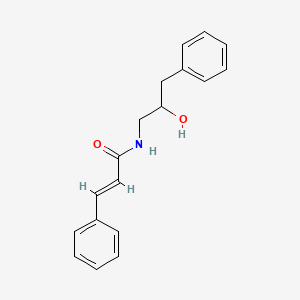
![8-(Methylsulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2565127.png)
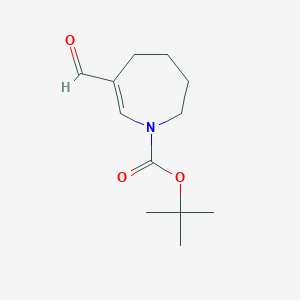
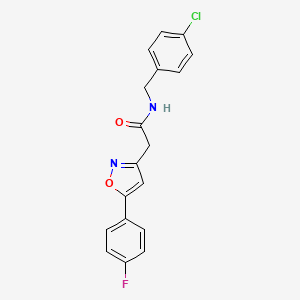
![1-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-[(2-methoxyphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2565133.png)
![ethyl 6-methyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2565135.png)
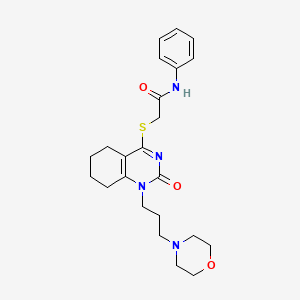
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2565139.png)